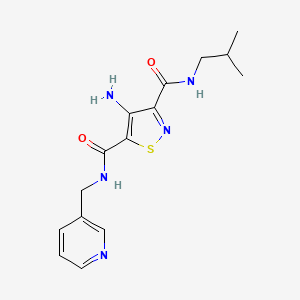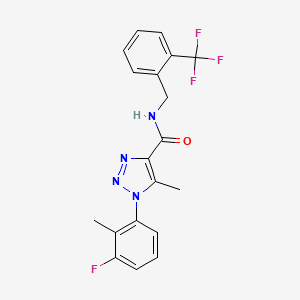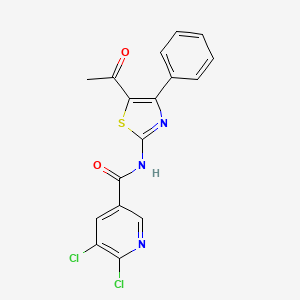
4-氨基-N~3~-异丁基-N~5~-(吡啶-3-基甲基)异噻唑-3,5-二甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-N~3~-isobutyl-N~5~-(pyridin-3-ylmethyl)isothiazole-3,5-dicarboxamide is a complex organic compound that belongs to the class of isothiazole derivatives Isothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
科学研究应用
4-amino-N~3~-isobutyl-N~5~-(pyridin-3-ylmethyl)isothiazole-3,5-dicarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N~3~-isobutyl-N~5~-(pyridin-3-ylmethyl)isothiazole-3,5-dicarboxamide typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium for Suzuki–Miyaura coupling, are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis process.
化学反应分析
Types of Reactions
4-amino-N~3~-isobutyl-N~5~-(pyridin-3-ylmethyl)isothiazole-3,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
作用机制
The mechanism of action of 4-amino-N~3~-isobutyl-N~5~-(pyridin-3-ylmethyl)isothiazole-3,5-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Thiazole derivatives: Compounds with similar structures but different substituents on the thiazole ring.
Isothiazole analogs: Variants with modifications to the isothiazole core, such as different alkyl or aryl groups.
Uniqueness
4-amino-N~3~-isobutyl-N~5~-(pyridin-3-ylmethyl)isothiazole-3,5-dicarboxamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in multiple scientific fields highlight its versatility and importance in research .
属性
IUPAC Name |
4-amino-3-N-(2-methylpropyl)-5-N-(pyridin-3-ylmethyl)-1,2-thiazole-3,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-9(2)6-18-14(21)12-11(16)13(23-20-12)15(22)19-8-10-4-3-5-17-7-10/h3-5,7,9H,6,8,16H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTYPBDQTLVFHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NSC(=C1N)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2455760.png)
![3-{Bicyclo[2.2.1]heptan-2-yl}propan-1-ol](/img/structure/B2455762.png)
![(E)-2-(2-chlorophenyl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]ethenesulfonamide](/img/structure/B2455763.png)
![N-[2-(3-bromophenoxy)ethyl]-2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2455764.png)
![1-methanesulfonyl-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B2455765.png)
![Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2455766.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,5-diethoxybenzene-1-sulfonamide](/img/structure/B2455768.png)



![3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one](/img/structure/B2455774.png)
![(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(phenylimino)-2H-chromene-3-carboxamide](/img/structure/B2455777.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2455781.png)
